molecular formula C11H12NO4PS2 B1677707 Phosmet CAS No. 732-11-6

Phosmet

Cat. No. B1677707
Key on ui cas rn: 732-11-6
M. Wt: 317.3 g/mol
InChI Key: LMNZTLDVJIUSHT-UHFFFAOYSA-N
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Patent
US07432097B2

Procedure details

In another embodiment, the invention provides a method for hydrolyzing phospho-mono-ester bonds in phytate. The method includes administering (e.g., to an individual, e.g., a human, or an animal) an effective amount of a phytase of the invention (e.g., a phytase having a sequence identity of at least about 50%, 51%, 52%, 53%, 54%, 55%, 56%, 57%, 58%, 59%, 60%, 61%, 62%, 63%, 64%, 65%, 66%, 67%, 68%, 69%, 70%, 71%, 72%, 73%, 74%, 75%, 76%, 77%, 78%, 79%, 80%, 81%, 82%, 83%, 84%, 85%, 86%, 87%, 88%, 89%, 90%, 91%, 92%, 93%, 94%, 95%, 96%, 97.5%, 98%, 98.5%, 99%, 99.5%, or more, or complete (100%) sequence identity (i.e., homology) to SEQ ID NO:2 (a phytase polypeptide); SEQ ID NO:10 (a phytase polypeptide); a polypeptide having sequence as set forth in SEQ ID NO:8 and having at least one, or all, of the amino acid modifications W68E, Q84W, A95P, K97C, S168E, R181Y, N226C, Y277D, wherein the polypeptide has phytase activity) or other phytases, for example, the E. coli appA “wild type” phytase-encoding SEQ ID NO:7, or, a polypeptide sequence of SEQ ID NO:2 or the E. coli appA “wild type” phytase SEQ ID NO:8, to yield inositol and free phosphate. An “effective” amount refers to the amount of enzyme which is required to hydrolyze at least 50% of the phospho-mono-ester bonds, as compared to phytate not contacted with the enzyme.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
polypeptide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
polypeptide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
polypeptide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
amino acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
polypeptide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
polypeptide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][P:3]([S:7][CH2:8][N:9]1[C:18](=[O:19])[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[C:10]1=[O:11])([O:5][CH3:6])=[S:4].[CH:20]1([O:51]P(O)(O)=O)[CH:25]([O:26][P:27]([OH:30])([OH:29])=[O:28])[CH:24]([O:31]P(O)(O)=O)[CH:23]([O:36]P(O)(O)=O)[CH:22]([O:41]P(O)(O)=O)[CH:21]1[O:46]P(O)(O)=O>>[CH3:6][O:5][P:3]([S:7][CH2:8][N:9]1[C:18](=[O:19])[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[C:10]1=[O:11])([O:2][CH3:1])=[S:4].[C@@H:25]1([OH:26])[C@@H:24]([OH:31])[C@H:23]([OH:36])[C@@H:22]([OH:41])[C@@H:21]([OH:46])[C@H:20]1[OH:51].[P:27]([O-:30])([O-:29])([O-:28])=[O:26]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O
Step Two
Name
polypeptide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
polypeptide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
polypeptide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
amino acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
polypeptide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COP(=S)(OC)SCN1C(=O)C2=CC=CC=C2C1=O
Step Eight
Name
polypeptide
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COP(=S)(OC)SCN1C(=O)C2=CC=CC=C2C1=O
Name
Type
product
Smiles
[C@@H]1([C@@H]([C@@H]([C@@H]([C@H]([C@@H]1O)O)O)O)O)O
Name
Type
product
Smiles
P(=O)([O-])([O-])[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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